

Application Notes and Protocols for DL-Methionine-13C Labeling in Quantitative Proteomics

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Compound of Interest		
Compound Name:	DL-Methionine-13C	
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For Researchers, Scientists, and Drug Development Professionals

Application Notes Introduction to DL-Methionine-13C Labeling

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy in quantitative proteomics.[1][2][3] This technique involves the replacement of a natural "light" amino acid with a "heavy" stable isotope-labeled counterpart in the cell culture medium.[2] The heavy amino acid is incorporated into all newly synthesized proteins.[1] When the proteomes of two cell populations (e.g., control and treated) are mixed, the relative abundance of proteins can be accurately quantified by mass spectrometry by comparing the signal intensities of the light and heavy peptide pairs.[2][4]

DL-Methionine-13C is a valuable tool for SILAC-based quantitative proteomics. As an essential amino acid, methionine is actively incorporated into proteins, making its labeled version an effective tracer for protein synthesis and turnover. The use of ¹³C-labeled methionine provides a distinct mass shift that is readily detectable by mass spectrometry, allowing for precise differentiation between proteins from different experimental conditions.[5]

Key Advantages of DL-Methionine-13C Labeling:



- High Incorporation Efficiency: Being an essential amino acid, methionine is efficiently taken up and incorporated into the proteome of various cell lines.
- Precise Quantification: The known mass difference between the ¹²C and ¹³C isotopes allows for accurate relative and absolute quantification of proteins.
- Versatility: This method is applicable to a wide range of in vivo and in vitro studies, from basic cell biology to drug discovery and development.[6][7]
- Compatibility: It is compatible with standard proteomics workflows, including liquid chromatography-mass spectrometry (LC-MS/MS) analysis.[8]

Applications in Research and Drug Development:

- Differential Protein Expression Profiling: Identifying up- or down-regulated proteins in response to drug treatment, disease states, or genetic modifications.[9]
- Studying Protein Dynamics: Investigating protein synthesis and degradation rates under various physiological and pathological conditions.[6]
- Analysis of Post-Translational Modifications (PTMs): Quantifying changes in PTMs, such as phosphorylation and methylation, which are crucial for cell signaling.[10]
- Target Identification and Validation: Pinpointing the protein targets of novel drug candidates and elucidating their mechanism of action.
- Biomarker Discovery: Identifying potential protein biomarkers for disease diagnosis, prognosis, and therapeutic response.

Quantitative Data Summary

The following table summarizes representative quantitative data from studies utilizing amino acid labeling for quantitative proteomics.



Protein	Experimental Condition	Fold Change	Reference
Glyceraldehyde-3- phosphate dehydrogenase	Muscle cell differentiation	Up-regulated	[4]
Fibronectin	Muscle cell differentiation	Up-regulated	[4]
Pyruvate kinase M2	Muscle cell differentiation	Up-regulated	[4]
Methionine synthase (Met6)	zap1∆ mutant yeast strain	> 4-fold increase	[11]
Novel Protein	Human skin fibroblasts (post- radiation)	2-fold increase	[11]

Experimental Protocols

Protocol 1: SILAC Labeling of Mammalian Cells with DL-Methionine-13C

This protocol outlines the steps for labeling mammalian cells using the SILAC method with ¹³C-labeled methionine.

Materials:

- Mammalian cell line of choice
- SILAC-grade DMEM or RPMI-1640 medium deficient in L-methionine
- "Light" L-methionine (12C)
- "Heavy" DL-Methionine-13C
- Dialyzed Fetal Bovine Serum (dFBS)



- Phosphate-Buffered Saline (PBS)
- Cell lysis buffer (e.g., RIPA buffer)
- Protease and phosphatase inhibitor cocktails

Procedure:

- Cell Culture Adaptation:
 - Culture the cells in the "light" medium (methionine-deficient medium supplemented with "light" L-methionine and dFBS) for at least five to six cell doublings to ensure complete incorporation of the light amino acid.
 - Similarly, culture a parallel set of cells in the "heavy" medium (methionine-deficient medium supplemented with "heavy" DL-Methionine-¹³C and dFBS).
- Experimental Treatment:
 - Once the cells have fully incorporated the respective labeled methionine, apply the
 experimental treatment (e.g., drug administration) to one of the cell populations. The other
 population will serve as the control.
- Cell Harvest and Lysis:
 - Wash the cells with ice-cold PBS.
 - Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
 - Quantify the protein concentration of the lysates from both the "light" and "heavy" labeled cells.
- Sample Mixing and Protein Digestion:
 - Mix equal amounts of protein from the "light" and "heavy" cell lysates.
 - Perform in-solution or in-gel digestion of the mixed protein sample using trypsin.



- Mass Spectrometry Analysis:
 - Analyze the resulting peptide mixture by LC-MS/MS.
 - The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the ¹³C labeling.
- Data Analysis:
 - Use specialized software to identify and quantify the relative abundance of the light and heavy peptide pairs. This ratio reflects the change in protein expression between the two experimental conditions.

Protocol 2: Workflow for Quantitative Analysis of Newly Synthesized Proteins

This protocol describes a workflow for specifically analyzing newly synthesized proteins using a combination of metabolic labeling and click chemistry.

Materials:

- · Methionine-free cell culture medium
- Azidohomoalanine (AHA) a methionine analog
- Biotin-alkyne
- Click chemistry reaction buffer (containing copper sulfate, a reducing agent, and a copper chelator)
- Streptavidin-coated beads
- Digestion buffer with trypsin

Procedure:

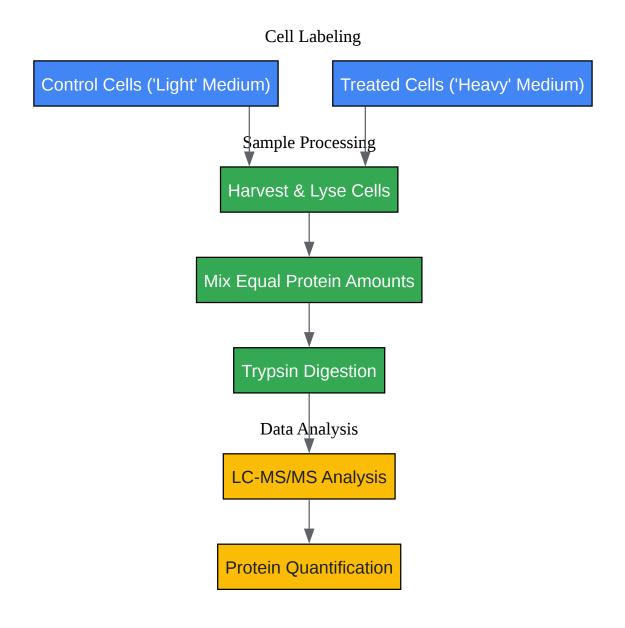
Methionine Depletion and Labeling:



- Deplete endogenous methionine by incubating cells in methionine-free medium.
- Pulse the cells with AHA for a defined period to label newly synthesized proteins.
- Cell Lysis and Protein Extraction:
 - Harvest and lyse the cells to extract the total proteome.
- · Click Chemistry Reaction:
 - Perform a click chemistry reaction to couple biotin-alkyne to the AHA-labeled proteins.
- Enrichment of Newly Synthesized Proteins:
 - Enrich the biotinylated proteins using streptavidin-coated beads.
- · On-Bead Digestion:
 - Wash the beads to remove non-specifically bound proteins.
 - Perform on-bead digestion of the captured proteins with trypsin.
- LC-MS/MS Analysis and Quantification:
 - Analyze the eluted peptides by LC-MS/MS to identify and quantify the newly synthesized proteins.

Visualizations

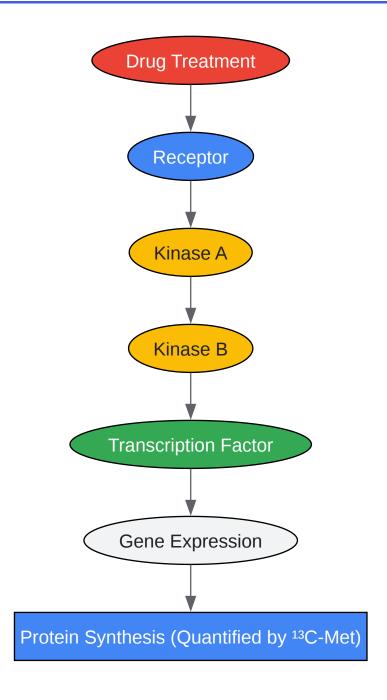




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Caption: General workflow for SILAC-based quantitative proteomics.





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Caption: Example signaling pathway leading to quantifiable protein synthesis.

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